Benzhydrocodone hydrochloride is an opioid analgesic that serves as a prodrug for hydrocodone, designed to enhance pain management while mitigating the potential for abuse. It is primarily utilized in combination with acetaminophen for the short-term treatment of acute pain. Approved by the Food and Drug Administration in February 2018 under the trade name Apadaz, benzhydrocodone hydrochloride was developed to provide effective analgesia with a lower risk of misuse compared to traditional opioid formulations .
Benzhydrocodone hydrochloride is classified as a small molecule and falls under the category of opioid analgesics. Its chemical structure consists of hydrocodone linked to benzoic acid, rendering it inactive until metabolized in the body . The compound is identified by its Chemical Abstracts Service number 1379679-42-1, and its molecular formula is with a molecular weight of approximately 439.9 g/mol .
The synthesis of benzhydrocodone hydrochloride typically involves the esterification of hydrocodone with benzoic acid. This reaction is facilitated by an acid catalyst and conducted under reflux conditions to ensure complete conversion to the ester form. The resulting product undergoes purification through recrystallization or chromatography techniques to achieve high purity levels .
In industrial settings, the synthesis may utilize continuous flow systems in large reactors to enhance efficiency and consistency. Quality control measures, including high-performance liquid chromatography, are employed to verify the purity and potency of the final product .
Benzhydrocodone hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. The IUPAC name for this compound is:
The compound's structural representation can be summarized as follows:
Benzhydrocodone hydrochloride primarily undergoes hydrolysis in biological systems. In this reaction, the ester bond between hydrocodone and benzoic acid is cleaved by enzymes such as esterases present in the gastrointestinal tract. This hydrolysis occurs under physiological conditions (pH around 7.4 and body temperature of 37°C), leading to the release of hydrocodone as the active analgesic component along with benzoic acid as a byproduct .
The hydrolysis reaction requires aqueous conditions and typically occurs in the presence of digestive enzymes that facilitate ester bond cleavage.
Benzhydrocodone itself does not exhibit pharmacological activity; rather, it acts as a prodrug that is rapidly converted into hydrocodone upon administration. Hydrocodone functions as a full agonist at mu-opioid receptors in the central nervous system, producing analgesic effects without a ceiling effect on pain relief. The exact mechanism by which hydrocodone exerts its analgesic properties remains partially understood but involves modulation of pain pathways in the brain .
Upon ingestion, benzhydrocodone is metabolized primarily by intestinal enzymes into hydrocodone. The pharmacokinetic profile includes:
Benzhydrocodone hydrochloride appears as a solid powder. Its stability and solubility characteristics are crucial for its formulation into pharmaceutical products.
Key chemical properties include:
Analytical methods such as high-performance liquid chromatography are employed to assess these properties during quality control processes .
Benzhydrocodone hydrochloride is primarily used in clinical settings for managing acute pain requiring opioid therapy. Its formulation with acetaminophen allows for effective pain relief while aiming to reduce potential abuse compared to traditional opioid products. It is indicated for short-term use (up to 14 days) in cases where alternative treatments are inadequate .
Additionally, ongoing research continues to explore its efficacy and safety profile within various patient populations, particularly concerning its lower potential for abuse compared to other opioid formulations .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3